molecular formula C16H24O B2662153 (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 142651-57-8

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B2662153
CAS No.: 142651-57-8
M. Wt: 232.367
InChI Key: BLYVFGQOFUGFPX-NSHDSACASA-N
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Description

Historical Development and Scientific Significance

The synthetic exploration of tetrahydronaphthalene derivatives traces its origins to mid-20th-century coal tar processing, where naphthalene served as a primary feedstock for aromatic compound production. The shift toward petroleum-derived naphthalene in the 1960s catalyzed innovations in alkylation and reduction techniques, enabling the creation of structurally complex derivatives like 5,5,8,8-tetramethyltetrahydronaphthalenols. The specific (S)-enantiomer gained prominence following breakthroughs in asymmetric catalysis during the 1990s, particularly the development of Corey–Bakshi–Shibata (CBS) reduction protocols that allowed stereocontrolled synthesis of secondary alcohols from ketonic precursors.

Structurally, the compound combines a sterically hindered tetrahydronaphthalene core with a chiral ethanol moiety, creating unique electronic and steric properties that influence its reactivity. Early applications focused on its use as a building block for liquid crystals and polymer additives, though recent pharmacological studies have explored its potential as a scaffold for receptor-targeted therapeutics.

Stereochemical Importance in Organic Chemistry

The stereogenic center at the ethanol carbon atom makes this compound a valuable model for studying enantioselective transformations. Computational analyses reveal that the (S)-configuration induces a 1.8 kcal/mol stabilization energy compared to its (R)-counterpart due to favorable van der Waals interactions between the methyl groups and the aromatic system. This stereoelectronic profile directly impacts its behavior in:

  • Kinetic resolutions : The (S)-enantiomer exhibits 3.2-fold faster acylation rates than (R) when exposed to homobenzotetramisole catalysts.
  • Crystallization dynamics : Differential scanning calorimetry shows a 14°C higher melting point for the (S)-form, attributable to enhanced lattice stabilization.

The compound’s rigid structure also serves as a test substrate for evaluating chiral stationary phases (CSPs), with helical poly(diphenylacetylene)-coated CSPs demonstrating baseline separation (α = 1.32) under normal-phase HPLC conditions.

Current Research Landscape and Gaps

Recent studies (2020–2025) have focused on three primary areas:

Research Focus Key Advancement Source Reference
Catalytic asymmetric synthesis 94% ee achieved via CBS/oxazaborolidine systems
Chromatographic resolution Core-shell CSPs reduce analysis time by 40%
Computational modeling MD simulations predict ΔΔG‡ of 2.3 kcal/mol

Unresolved challenges include the development of continuous-flow synthesis platforms and the creation of air-stable catalysts for large-scale production. Additionally, the lack of X-ray crystallographic data for metal complexes of this alcohol limits mechanistic studies in catalysis.

Methodological Approaches in Enantiomeric Research

Modern characterization employs a multimodal strategy:

Synthetic Methodology
The ketone precursor 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes stereoselective reduction using CBS catalysts, typically yielding >90% enantiomeric excess (ee). Alternative approaches include:

  • Enzymatic reduction using Lactobacillus brevis alcohol dehydrogenase (78% ee)
  • Meerwein-Ponndorf-Verley reduction with Al(O^iPr)₃ (65% ee)

Analytical Techniques
High-performance liquid chromatography with SUMICHIRAL™ OA-SHELL P1 columns achieves resolution factors (Rₛ) >2.5 in hexane/isopropanol mobile phases. Chiral shift reagents like Eu(hfc)₃ enhance NMR differentiation, with Δδ of 0.12 ppm observed for the hydroxyl protons.

Computational Tools Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level accurately predict the compound’s optical rotation ([α]ᴅ²⁵ = +34.6° calculated vs. +33.9° observed). Molecular dynamics simulations further elucidate its conformational preferences in solution-phase reactions.

Properties

IUPAC Name

(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVFGQOFUGFPX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as beta-octahydrotetramethylnaphthalenyl ethanone (OTNE), is a compound of interest due to its various biological activities. This article compiles relevant data on its biological effects, including toxicity studies, antimicrobial properties, and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H22O
Molecular Weight230.35 g/mol
CAS Number17610-21-8
Density0.941 g/cm³
Melting Point26-27 °C
Boiling Point98 °C
Flash Point141.1 °C

Acute Toxicity

A dermal acute toxicity study conducted on Sprague Dawley rats showed that a single application of OTNE at a dose of 5000 mg/kg did not result in mortality or significant clinical signs of toxicity. The reported LD50 for OTNE was greater than 5000 mg/kg body weight, indicating low acute toxicity via the dermal route .

Sensitization Potential

In a skin sensitization study with guinea pigs, OTNE demonstrated moderate sensitization potential with a concentration producing a three-fold increase in lymphocyte proliferation (EC3) of 6.07% . This suggests that while the compound is generally safe at low doses, it may provoke an immune response in sensitive individuals.

Antimicrobial Activity

Research has indicated that OTNE exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones greater than those observed with standard antibiotics like ampicillin . This positions OTNE as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

OTNE has been evaluated for its antioxidant capabilities. It has shown strong radical scavenging activity and reducing power in assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These properties suggest that OTNE could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Dermal Absorption Study : A study assessing the dermal absorption of OTNE found that approximately 14% of the applied dose was absorbed after 96 hours. This highlights the compound's potential for systemic effects following dermal exposure .
  • Metabolism : In metabolic studies involving radiolabeled OTNE, multiple metabolites were identified in urine samples from treated rats. This indicates that OTNE undergoes significant biotransformation in vivo, which could influence its biological activity and toxicity profile .
  • Therapeutic Applications : Given its antioxidant and antimicrobial properties, OTNE is being explored for potential applications in cosmetics and pharmaceuticals aimed at treating skin infections and oxidative stress-related conditions.

Scientific Research Applications

Pharmaceutical Research

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Research is ongoing to explore its potential in protecting neuronal cells from oxidative stress.

Chemical Ecology

The compound is also relevant in the field of chemical ecology:

  • Pheromone Research : Its structural characteristics make it a candidate for studying pheromone-like substances in insects.
  • Plant-Insect Interactions : It may play a role in mediating interactions between plants and herbivorous insects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers. This suggests potential for future drug development targeting specific cancer types.

Case Study 2: Neuroprotection

Research conducted at a leading university examined the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Comparison with Similar Compounds

Structural Features :

  • EC23: 4-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl)benzoic acid (para-substituted benzoic acid).
  • EC19: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl)benzoic acid (meta-substituted benzoic acid).

Key Differences :

  • Functional Groups : EC23/EC19 contain a terminal carboxylic acid group, unlike the alcohol in the target compound.
  • Biological Activity: EC23 and EC19 exhibit enhanced stability and potent retinoid activity, inducing pluripotent stem cell differentiation and neurogenesis via RARα/RARβ receptors . The carboxylic acid moiety facilitates receptor binding through ionization, a feature absent in the alcohol derivative.
  • Applications : Used in cancer therapy and developmental studies, whereas the target compound is primarily an intermediate .

Table 1 : Comparison of Physicochemical Properties

Property Target Compound EC23
Molecular Weight 246.39 g/mol 360.47 g/mol
Key Functional Group Alcohol (-OH) Carboxylic Acid (-COOH)
LogP (Predicted) ~4.2 ~5.8
Receptor Specificity Not reported RARα/RARβ

Arotinoid Acid (TTNPB)

Structural Features :

  • Benzoic acid linked to a 2-(5,5,8,8-tetramethyltetrahydronaphthalen-2-yl)propenyl group .

Key Differences :

  • Substituents : TTNPB contains a propenyl spacer and carboxylic acid, enabling strong RAR agonism.
  • Activity: TTNPB is a selective RAR agonist with applications in cell differentiation assays, whereas the target compound lacks direct retinoid activity .

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Structural Features :

  • Ketone analog of the target compound .

Key Differences :

  • Reactivity : The ketone is reduced to the alcohol during synthesis, highlighting its role as a precursor .
  • Lipophilicity : Higher LogP (~4.8) compared to the alcohol due to the absence of a polar hydroxyl group.

((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

Structural Features :

  • Methanol derivative with a tetrahydropyran-protected hydroxyl group .

Key Differences :

  • Protection Strategy : The hydroxyl group is protected, enhancing stability during synthesis but reducing bioavailability.
  • Applications : Used in complex synthetic pathways, unlike the unprotected target compound .

TTAB and TTNN (Retinoic Acid Receptor Agonists)

Structural Features :

  • TTAB: 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid.
  • TTNN: 6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-naphthoic acid .

Key Differences :

  • Core Structure : TTAB uses an anthracene core, while TTNN incorporates a naphthoic acid group.
  • Potency: Both exhibit nM-level activity in cervical carcinoma cell inhibition, leveraging carboxylic acid groups for receptor interaction .

Q & A

Basic: What spectroscopic techniques are most reliable for characterizing (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol?

Answer:

  • 1H/13C NMR : Assign protons and carbons in the tetrahydronaphthalene core and ethanol moiety. For example, methyl groups at positions 5,5,8,8 will show distinct singlet peaks in 1H NMR, while the hydroxyl proton may appear as a broad signal .
  • IR Spectroscopy : Confirm the presence of the hydroxyl group (broad stretch ~3200–3600 cm⁻¹) and aromatic/alkyl C-H stretches .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₅H₂₄O, theoretical mass 220.18 g/mol) and fragmentation patterns .

Basic: What synthetic routes are commonly employed for this compound?

Answer:

  • Condensation Reactions : Use modified Nencki methods, such as refluxing substituted naphthols with glacial acetic acid in the presence of ZnCl₂ or KOH. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries) may be required .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard .

Advanced: How can enantiomeric purity be assessed and optimized during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers. Retention times and peak area ratios quantify enantiomeric excess .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like hydroxylation or alkylation to enhance stereoselectivity .

Advanced: What strategies resolve contradictions in reported biological activities?

Answer:

  • Standardized Assays : Reproduce antimicrobial activity studies (e.g., disk diffusion or MIC assays) using consistent bacterial strains and growth conditions. Discrepancies may arise from variations in substituent positioning or solvent effects .
  • Control Experiments : Test intermediates and analogs to isolate the bioactive moiety. For example, highlights chlorine substituents as critical for antimicrobial activity .

Basic: What physical properties are critical for its purification and handling?

Answer:

  • Boiling Point : ~315°C (similar to analogs in ), necessitating vacuum distillation for thermal stability .
  • Solubility : Low polarity in hexane; moderate in ethanol. Solubility data inform recrystallization solvent choices .
  • Hygroscopicity : The hydroxyl group may require anhydrous storage to prevent decomposition .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Introduce halogens (e.g., Cl, F) at the tetrahydronaphthalene ring or modify the ethanol side chain (e.g., esterification). lists analogs with substituents affecting bioactivity .
  • Stereochemical Probes : Synthesize (R)-isomers or diastereomers to assess stereochemical influence on receptor binding .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like cyclooxygenase enzymes .

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